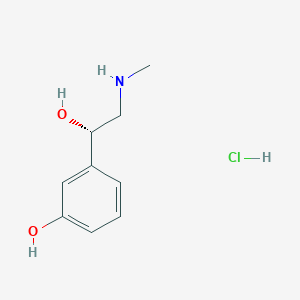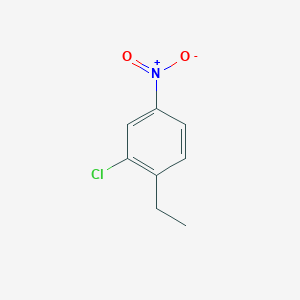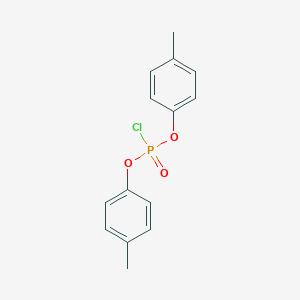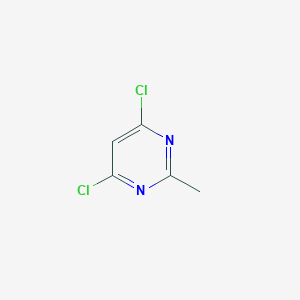
(S)-Phenylephrine Hydrochloride
Vue d'ensemble
Description
(+)-Phenylephrine hydrochloride is a synthetic compound widely used as a decongestant and vasoconstrictor. It is a selective α1-adrenergic receptor agonist, which means it primarily stimulates α1-adrenergic receptors, leading to vasoconstriction. This compound is commonly found in over-the-counter medications for relieving nasal congestion and is also used in ophthalmology to dilate pupils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Phenylephrine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the starting material, benzaldehyde.
Reductive Amination: Benzaldehyde undergoes reductive amination with methylamine to form N-methylbenzylamine.
Hydroxylation: The N-methylbenzylamine is then hydroxylated to form N-methyl-3-hydroxybenzylamine.
Resolution: The racemic mixture is resolved to obtain the desired (+)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (+)-Phenylephrine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The resolution of the racemic mixture is often achieved using chiral chromatography or enzymatic methods.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Phenylephrine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: Nucleophilic substitution reactions can modify the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (CH3I) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or alkylated phenylephrine derivatives.
Applications De Recherche Scientifique
(+)-Phenylephrine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block.
Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.
Medicine: Extensively used in pharmacological research to study its effects on blood pressure and vascular resistance.
Industry: Utilized in the formulation of nasal decongestants and ophthalmic solutions.
Mécanisme D'action
(+)-Phenylephrine hydrochloride exerts its effects by binding to α1-adrenergic receptors on the smooth muscle cells of blood vessels. This binding activates the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium ions from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epinephrine: A non-selective adrenergic agonist that stimulates both α and β receptors.
Norepinephrine: Primarily stimulates α1 and β1 receptors, used as a vasopressor.
Pseudoephedrine: A stereoisomer of ephedrine, used as a nasal decongestant.
Uniqueness
(+)-Phenylephrine hydrochloride is unique due to its selective α1-adrenergic receptor agonism, which makes it particularly effective as a vasoconstrictor with fewer cardiac side effects compared to non-selective adrenergic agonists like epinephrine.
Propriétés
IUPAC Name |
3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=CC=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70917237 | |
| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-38-8 | |
| Record name | (+)-Phenylephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLEPHRINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T627AGR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (+)-Phenylephrine hydrochloride?
A1: (+)-Phenylephrine hydrochloride is a sympathomimetic agent that primarily acts as an α1-adrenergic receptor agonist. [, , , ] It exerts its effects by mimicking the actions of norepinephrine at these receptors.
Q2: How does binding to α1-adrenergic receptors lead to the therapeutic effects of (+)-Phenylephrine hydrochloride?
A2: Upon binding to α1-adrenergic receptors, (+)-Phenylephrine hydrochloride induces vasoconstriction. This effect is mediated through the inhibition of cyclic adenosine-3',5'-monophosphate (cAMP) production by inhibiting the enzyme adenyl cyclase. [] In the nasal mucosa, vasoconstriction helps to relieve nasal congestion. In the eye, it can dilate the pupil (mydriasis) and reduce redness. [, , ]
Q3: Can (+)-Phenylephrine hydrochloride influence the release of norepinephrine?
A4: Yes, in addition to its direct agonist activity, (+)-Phenylephrine hydrochloride can indirectly exert sympathomimetic effects by promoting the release of norepinephrine from its storage sites. []
Q4: What is the molecular formula and weight of (+)-Phenylephrine hydrochloride?
A4: The molecular formula of (+)-Phenylephrine hydrochloride is C9H14ClNO2. Its molecular weight is 203.67 g/mol.
Q5: How is (+)-Phenylephrine hydrochloride typically characterized using spectroscopic techniques?
A6: UV/VIS spectrophotometry is frequently used for the quantification of (+)-Phenylephrine hydrochloride, typically relying on its absorbance maximum in the UV region. [, ] Specific wavelengths for analysis are often determined based on the composition of the pharmaceutical formulation and the presence of other active ingredients.
Q6: What is known about the compatibility of (+)-Phenylephrine hydrochloride with other pharmaceutical excipients?
A7: Studies have shown that (+)-Phenylephrine hydrochloride exhibits incompatibility with certain excipients, including ascorbic acid (vitamin C). [] This incompatibility can lead to degradation of the drug substance and reduced therapeutic efficacy.
Q7: What analytical techniques are used to evaluate the compatibility of (+)-Phenylephrine hydrochloride with excipients?
A8: Differential Scanning Calorimetry (DSC) is one technique employed to assess the compatibility of (+)-Phenylephrine hydrochloride with other pharmaceutical ingredients. [] DSC can detect interactions between drug and excipients based on changes in thermal properties, providing insights into potential incompatibilities during formulation development.
Q8: What are the common analytical methods used for the determination of (+)-Phenylephrine hydrochloride in pharmaceutical formulations?
A9: High-Performance Liquid Chromatography (HPLC) is widely employed for the quantitative analysis of (+)-Phenylephrine hydrochloride in pharmaceutical products. [, , , , ] This technique enables the separation and quantification of the drug substance from other components in the formulation, ensuring accurate determination of its concentration. UV/VIS Spectrophotometry is also utilized, particularly for simpler formulations. [, ]
Q9: Are there specific challenges associated with the analysis of (+)-Phenylephrine hydrochloride in complex pharmaceutical preparations?
A10: Yes, the presence of multiple active ingredients and excipients in complex pharmaceutical preparations can pose analytical challenges. [, ] Overlapping spectral characteristics or co-elution with other components can complicate accurate quantification.
Q10: How is (+)-Phenylephrine hydrochloride typically administered, and what factors can influence its absorption and bioavailability?
A13: (+)-Phenylephrine hydrochloride is commonly administered topically (e.g., nasal drops, eye drops), [, , ] Its absorption and systemic bioavailability depend on the route of administration, the specific formulation, and individual patient factors.
Q11: What is the duration of action of (+)-Phenylephrine hydrochloride, and how is it eliminated from the body?
A14: While the provided research does not elaborate on the specific duration of action or elimination pathways, it is known that (+)-Phenylephrine hydrochloride can have relatively short-lived effects, necessitating repeated dosing for sustained therapeutic benefit. []
Q12: Are there any documented cases of rare but serious adverse events related to (+)-Phenylephrine hydrochloride use?
A16: Case reports highlight the potential for rare complications, such as microvascular occlusion syndrome, associated with (+)-Phenylephrine hydrochloride use, particularly in individuals with underlying thrombotic predispositions. []
Q13: How is (+)-Phenylephrine hydrochloride used as a research tool in studies investigating cardiovascular physiology?
A17: (+)-Phenylephrine hydrochloride is used to induce controlled increases in blood pressure in research settings to assess baroreflex function, cardiovascular responses, and autonomic control mechanisms. [, , ] It allows researchers to evaluate the body's compensatory mechanisms in response to changes in blood pressure.
Q14: Beyond its clinical applications, are there other areas where (+)-Phenylephrine hydrochloride is utilized?
A18: (+)-Phenylephrine hydrochloride has applications in ophthalmological procedures, aiding in pupil dilation and facilitating eye examinations. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)












